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Introduction
6-Chloro-4-methoxynicotinaldehyde is a substituted pyridine derivative of interest in

synthetic and medicinal chemistry. Its structure, incorporating a reactive aldehyde group, a

methoxy substituent, and a chloro atom on the pyridine ring, makes it a versatile building block

for the synthesis of more complex heterocyclic compounds. This technical guide provides a

comprehensive overview of its physicochemical properties, synthesis, and spectral data based

on available scientific literature.

Physicochemical Properties
A summary of the known physicochemical properties of 6-Chloro-4-methoxynicotinaldehyde
is presented in the table below. It is important to note that while some properties have been

experimentally determined, others, such as boiling point and specific solubility data, are not

readily available in the public domain.
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Property Value Source(s)

Molecular Formula C₇H₆ClNO₂ N/A

Molecular Weight 171.58 g/mol [1]

CAS Number 1256823-05-8 N/A

Appearance White solid [2]

Melting Point 102-103 °C N/A

Boiling Point Not available N/A

Solubility

Soluble in methanol and

dichloromethane. Quantitative

solubility data in various

organic solvents is not

available.

[2]

Purity
Typically >95% or >97% as

commercially available.
[1]

Synthesis and Purification
The synthesis of 6-Chloro-4-methoxynicotinaldehyde has been reported via the nucleophilic

aromatic substitution of a dichlorinated precursor. A detailed experimental protocol is provided

below.

Experimental Protocol: Synthesis of 6-Chloro-4-
methoxynicotinaldehyde[2]
Materials:

4,6-dichloropyridine-3-carbaldehyde

Sodium methoxide (Sodium methanolate)

Methanol
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Dichloromethane

Heptane

Ethyl acetate

Silica gel for column chromatography

Procedure:

A solution of 4,6-dichloropyridine-3-carbaldehyde (0.2 g, 1.14 mmol) in methanol (10 mL) is

cooled to 0 °C with stirring.

Sodium methoxide (0.068 g, 1.25 mmol) is added portion-wise to the cooled solution.

The reaction mixture is allowed to slowly warm to room temperature over approximately 5

hours and is then stirred for an additional 16 hours at room temperature.

Upon completion of the reaction, the solvent is removed under reduced pressure.

The resulting residue is dissolved in dichloromethane. Any insoluble solids are removed by

filtration.

The filtrate is purified by flash silica gel column chromatography using a gradient elution of

0% to 50% ethyl acetate in heptane.

The fractions containing the purified product are collected and the solvent is concentrated

under reduced pressure to yield 6-chloro-4-methoxynicotinaldehyde as a white solid

(0.111 g, 57% yield).

Synthesis Workflow
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Synthesis of 6-Chloro-4-methoxynicotinaldehyde

4,6-dichloropyridine-3-carbaldehyde

Nucleophilic Aromatic Substitution
0 °C to Room Temperature, 16hSodium Methoxide

Methanol

Solvent Removal Dissolution in Dichloromethane Filtration Column Chromatography
(Silica Gel, Heptane/Ethyl Acetate) 6-Chloro-4-methoxynicotinaldehyde

Click to download full resolution via product page

A flowchart illustrating the synthetic pathway to 6-Chloro-4-methoxynicotinaldehyde.

Spectroscopic Data
The structural confirmation of 6-Chloro-4-methoxynicotinaldehyde is supported by the

following spectroscopic data.

¹H NMR Spectroscopy
The proton nuclear magnetic resonance (¹H NMR) spectrum provides characteristic signals for

the protons in the molecule.

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

10.37 d 1H
Aldehyde proton (-

CHO)

8.69 s 1H
Pyridine ring proton

(H-2 or H-5)

6.97 s 1H
Pyridine ring proton

(H-5 or H-2)

4.02 s 3H
Methoxy protons (-

OCH₃)
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Spectrum acquired in CDCl₃ at 500 MHz.[2]

¹³C NMR Spectroscopy
Detailed experimental ¹³C NMR data for 6-Chloro-4-methoxynicotinaldehyde is not available

in the searched literature. Predicted chemical shifts for substituted pyridines suggest the

aldehyde carbon would appear significantly downfield (around 190 ppm), while the aromatic

carbons would resonate in the 110-160 ppm region, and the methoxy carbon around 55-60

ppm.

FT-IR Spectroscopy
Experimental Fourier-transform infrared (FT-IR) spectral data with specific peak assignments

for 6-Chloro-4-methoxynicotinaldehyde is not available in the searched literature. However,

characteristic vibrational frequencies would be expected for the following functional groups:

C=O stretch (aldehyde): ~1700 cm⁻¹

C-H stretch (aldehyde): ~2820 and ~2720 cm⁻¹

Aromatic C=C and C=N stretches: ~1600-1400 cm⁻¹

C-O stretch (methoxy): ~1250 cm⁻¹

C-Cl stretch: ~800-600 cm⁻¹

Mass Spectrometry
Mass spectrometric analysis confirms the molecular weight of the compound.

Mass Spectrum (ESI+): m/z 172 [M+H]⁺[2]

The observed mass corresponds to the protonated molecule of 6-Chloro-4-
methoxynicotinaldehyde, confirming its molecular weight of 171.58 g/mol .

Biological Activity and Signaling Pathways
There is currently no specific information available in the scientific literature regarding the

biological activity or the involvement of 6-Chloro-4-methoxynicotinaldehyde in any signaling
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pathways. However, the pyridine scaffold is a common motif in many biologically active

compounds, and derivatives of nicotinaldehyde have been investigated for various

pharmacological activities, including potential anticancer properties. The presence of chloro

and methoxy groups can also significantly influence the biological profile of a molecule. Further

research and pharmacological screening are required to elucidate the potential therapeutic

applications of this compound.

Conclusion
6-Chloro-4-methoxynicotinaldehyde is a readily synthesizable substituted pyridine derivative

with well-defined structural features. This guide has summarized its key physicochemical

properties and provided a detailed experimental protocol for its preparation. While some

spectroscopic data is available, further characterization, including detailed ¹³C NMR and FT-IR

analysis, as well as a comprehensive evaluation of its biological activities, would be valuable

for expanding its application in drug discovery and development. Researchers are encouraged

to use the information provided as a foundation for further investigation into the properties and

potential applications of this versatile chemical entity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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